molecular formula GaHTe2 B077361 Gallium ditelluride CAS No. 12689-99-5

Gallium ditelluride

カタログ番号: B077361
CAS番号: 12689-99-5
分子量: 325.9 g/mol
InChIキー: CYUHJIDTNNXLLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gallium ditelluride, also known as this compound, is a useful research compound. Its molecular formula is GaHTe2 and its molecular weight is 325.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Optoelectronic Devices

Gallium ditelluride exhibits exceptional properties that make it suitable for optoelectronic applications. Its direct bandgap allows for efficient light absorption and emission, making it ideal for:

  • Photodetectors : GaTe has demonstrated superior photodetection capabilities in the visible spectrum. Studies show that atomically thin GaTe can effectively detect light due to its fast carrier dynamics and high responsivity .
  • Light Emitting Diodes (LEDs) : The ability to tune its bandgap through layer thickness enables GaTe to be used in LEDs across various wavelengths .

Nonlinear Optical Devices

Research indicates that GaTe possesses significant nonlinear optical properties, which are crucial for developing advanced photonic devices. Key findings include:

  • Saturable Absorption : GaTe exhibits strong saturable absorption, making it suitable for applications in mode-locking and Q-switching lasers .
  • High Kerr Nonlinearity : The material's high negative Kerr nonlinearity enhances its potential in ultrafast optical switching applications .

Energy Storage Systems

This compound is being explored as a material for energy storage, particularly in lithium-ion batteries (LIBs). A composite of GaTe with titanium dioxide (TiO2) has shown promising results:

  • High Capacity : The Ga2Te3-TiO2-C composite demonstrated a reversible specific capacity of 769 mAh/g after 300 cycles, indicating excellent performance as an anode material .
  • Stability : The inclusion of TiO2 enhances the mechanical integrity and electrical conductivity of the anode, contributing to its long-term stability during cycling .

Photocatalysis and Electrocatalysis

GaTe's unique properties also extend to photocatalytic applications:

  • Photocatalytic Efficiency : By engineering defects and interfacing with its native oxide, researchers have improved the efficiency of GaTe for photocatalytic processes, making it suitable for environmental remediation and hydrogen production .
  • Chemical Sensing : Its sensitivity to environmental changes allows GaTe to be utilized in chemical sensors, providing real-time monitoring capabilities .

Research on Structural Properties

Recent studies have focused on the structural characteristics of GaTe, which are critical for its application in various fields:

  • Two-Dimensional Materials : The formation of large-area single crystal GaTe on silicon substrates has been achieved through van der Waals epitaxy, facilitating its integration into existing semiconductor technologies .
  • Layer Thickness Effects : Research has shown that the electronic properties of GaTe can be tuned by varying the number of layers, affecting its applicability in devices requiring specific electronic characteristics .

Case Studies and Research Findings

ApplicationKey FindingsReferences
PhotodetectorsFast carrier dynamics; high responsivity in visible light detection
Nonlinear Optical DevicesStrong saturable absorption; high Kerr nonlinearity for ultrafast switching
Lithium-ion BatteriesReversible capacity of 769 mAh/g; improved stability with TiO2 composite
PhotocatalysisEnhanced efficiency through defect engineering; potential for hydrogen production
Structural PropertiesSuccessful growth on silicon substrates; tunable electronic properties via layer thickness

特性

CAS番号

12689-99-5

分子式

GaHTe2

分子量

325.9 g/mol

InChI

InChI=1S/Ga.Te2.H/c;1-2;

InChIキー

CYUHJIDTNNXLLV-UHFFFAOYSA-N

SMILES

[GaH].[Te][Te]

正規SMILES

[GaH].[Te][Te]

Key on ui other cas no.

12689-99-5

同義語

gallium ditelluride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。